REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-])=O)[CH:3]=1.Cl>C(O)C.[Fe]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([NH2:10])[CH:3]=1
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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13.92 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)OC)[N+](=O)[O-]
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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ADDITION
|
Details
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was added dropwise over a 45 minute period
|
Duration
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45 min
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was then refluxed for an additional 3 hours
|
Duration
|
3 h
|
Type
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FILTRATION
|
Details
|
was then filtered through celite
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Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated under vacuum
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)OC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.9 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |